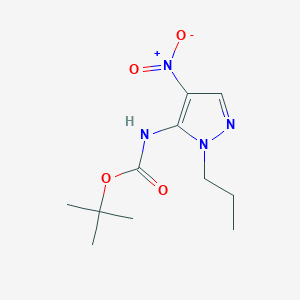

t-Butyl (4-nitro-1-propyl-1H-pyrazol-5-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(4-nitro-2-propylpyrazol-3-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O4/c1-5-6-14-9(8(7-12-14)15(17)18)13-10(16)19-11(2,3)4/h7H,5-6H2,1-4H3,(H,13,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUGNORHZNJNJNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=C(C=N1)[N+](=O)[O-])NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

t-Butyl (4-nitro-1-propyl-1H-pyrazol-5-yl)carbamate is a pyrazole derivative that has garnered interest for its potential biological activities. This compound features a pyrazole ring with a nitro group at the 4-position and a propyl group at the 1-position, along with a tert-butyl carbamate group. The unique structural characteristics of this compound suggest a variety of biological interactions, although specific data on its biological activity remains limited.

Chemical Structure and Properties

The molecular formula of this compound is C11H18N4O4, with a molecular weight of 270.29 g/mol. The presence of the nitro group and the carbamate moiety contributes to its chemical reactivity and potential biological effects.

| Property | Value |

|---|---|

| Molecular Formula | C11H18N4O4 |

| Molecular Weight | 270.29 g/mol |

| Functional Groups | Nitro, Carbamate |

Biological Activity Overview

While specific studies on this compound are scarce, pyrazole derivatives are known to exhibit a range of biological activities, including:

- Antimicrobial Activity : Some pyrazole derivatives have shown effectiveness against various bacterial and fungal strains.

- Antiparasitic Activity : Research indicates that modifications in the pyrazole structure can enhance activity against parasites, including those causing malaria .

- Enzyme Inhibition : Pyrazole compounds can act as inhibitors for certain enzymes, potentially influencing metabolic pathways .

Study on Pyrazole Derivatives

In a study examining various pyrazole derivatives, compounds similar to this compound were evaluated for their antiparasitic properties. The findings suggested that the incorporation of specific functional groups significantly affected their potency against Plasmodium falciparum, the causative agent of malaria. For instance, modifications in the 4-position of the pyrazole ring were crucial for enhancing activity .

The proposed mechanism of action for similar pyrazole derivatives involves interaction with enzymatic targets and modulation of signaling pathways. For example, certain derivatives have been shown to inhibit PfATP4-associated Na-ATPase activity, which is vital for parasite survival . This suggests that this compound may also exhibit similar mechanisms, warranting further investigation.

Future Directions

Despite the promising potential indicated by related compounds, further research is necessary to elucidate the specific biological activities of this compound. Future studies should focus on:

- In Vitro and In Vivo Testing : Conducting comprehensive assays to evaluate antimicrobial and antiparasitic activities.

- Structure-Activity Relationship (SAR) Studies : Investigating how variations in structure affect biological activity.

- Mechanistic Studies : Understanding the interactions at the molecular level to identify potential therapeutic applications.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The pyrazole ring’s substituents significantly influence the compound’s reactivity and physical properties. Below is a comparative analysis with structurally related analogs:

Key Findings :

- Nitro vs. Amino Substitution: The nitro group (electron-withdrawing) in the target compound reduces basicity compared to amino-substituted analogs, affecting protonation states in biological environments. In contrast, amino derivatives exhibit stronger hydrogen-bonding networks, as demonstrated in crystal structures analyzed via graph set theory .

- Alkyl Chain Variation : The 1-propyl group provides greater steric bulk than ethyl or methyl substituents, influencing crystal packing and solubility. Propyl chains may disrupt intermolecular interactions, reducing melting points compared to shorter-chain analogs .

- Phenyl carbamates, however, participate in π-stacking, as observed in their crystal structures .

Hydrogen Bonding and Crystal Packing

Hydrogen bonding patterns in the target compound and its analogs were analyzed using Etter’s graph set notation (e.g., R₂²(8) motifs for cyclic dimers). The nitro group in the title compound forms weaker hydrogen bonds compared to amino analogs but participates in C–H···O interactions, contributing to layered crystal packing. In contrast, methyl carbamates exhibit stronger N–H···O bonds, leading to tighter molecular aggregates .

Computational and Experimental Data

- Bond Lengths: The C–N bond in the carbamate moiety (1.33 Å) is consistent across analogs, but the nitro group’s N–O bond (1.22 Å) is shorter than in amino derivatives (N–H: 1.02 Å) .

- Thermal Stability : Differential scanning calorimetry (DSC) reveals the tert-butyl carbamate’s decomposition temperature (~200°C) exceeds that of methyl carbamates (~160°C), attributed to steric protection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.